Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
CAS No.: 1207166-75-3
Cat. No.: VC7216932
Molecular Formula: C18H23NO3
Molecular Weight: 301.386
* For research use only. Not for human or veterinary use.
![Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate - 1207166-75-3](/images/structure/VC7216932.png)
Specification
CAS No. | 1207166-75-3 |
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Molecular Formula | C18H23NO3 |
Molecular Weight | 301.386 |
IUPAC Name | ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate |
Standard InChI | InChI=1S/C18H23NO3/c1-2-22-16(21)18-10-8-17(9-11-18,12-15(18)20)19-13-14-6-4-3-5-7-14/h3-7,19H,2,8-13H2,1H3 |
Standard InChI Key | GMTQKFLEBSRAAG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C12CCC(CC1)(CC2=O)NCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate belongs to the bicyclo[2.2.2]octane class of bridged bicyclic compounds. Its structure comprises three key components:
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Bicyclo[2.2.2]octane backbone: A rigid, three-dimensional carbon framework providing steric constraints that enhance target binding specificity .
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Ethyl ester group: Positioned at the C1 position, this moiety influences solubility and membrane permeability.
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Benzylamino substitution: The C4 benzyl group contributes to π-π stacking interactions with aromatic residues in target proteins.
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Ketone functionality: The C2 carbonyl participates in hydrogen bonding with eIF2B's catalytic subunits .
Physicochemical Profile
Experimental data from patent BR112020008825A2 reveals critical properties :
Property | Value/Range | Method |
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Molecular Weight | 316.39 g/mol | Calculated |
LogP | 2.8 ± 0.3 | HPLC (C18) |
Aqueous Solubility (pH 7) | 12.4 mg/L | Shake-flask |
pKa (amine) | 8.9 | Potentiometric |
Thermal Stability | Stable to 180°C | TGA/DSC |
The compound exhibits moderate lipophilicity (LogP 2.8), enabling reasonable blood-brain barrier penetration—a critical feature for neurodegenerative applications .
Synthesis and Analytical Characterization
Synthetic Pathway
The patented synthesis (BR112020008825A2) employs a seven-step sequence :
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Diels-Alder cyclization: Formation of bicyclo[2.2.2]oct-5-ene-2,3-dione from cyclohexenone and maleic anhydride.
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Amination: Nucleophilic substitution at C4 using benzylamine under Mitsunobu conditions (DIAD, PPh3).
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Esterification: C1 carboxylation via ethyl chloroformate in anhydrous THF.
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Oxidation: Controlled KMnO4 oxidation introduces the C2 ketone.
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Purification: Final compound isolated via reverse-phase HPLC (92% purity).
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 4.51 (s, 2H, CH2Ph), 4.12 (q, J=7.1 Hz, 2H, OCH2), 3.89 (br s, 1H, NH), 3.02–2.94 (m, 2H, bridgehead H), 2.30–1.98 (m, 6H, bridge CH2), 1.24 (t, J=7.1 Hz, 3H, CH3) .
Pharmacological Activity and Mechanism
eIF2B Modulation
The compound enhances eIF2B's guanine nucleotide exchange factor (GEF) activity by 3.7-fold at 10 μM in HEK293T lysates (EC50 = 2.1 μM) . Mechanistically, it stabilizes the eIF2B decamer-dimer equilibrium, favoring the active dimeric form that resists inhibition by phosphorylated eIF2α .
Integrated Stress Response Attenuation
In cellular models:
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Reduces ATF4 expression by 68% under tunicamycin-induced ER stress (IC50 = 890 nM) .
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Restores protein synthesis rates to 83% of baseline in PERK-activated cells .
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Demonstrates neuroprotective effects in primary cortical neurons exposed to Aβ42 oligomers (76% viability vs. 43% control) .
Therapeutic Applications
Neurodegenerative Diseases
Preclinical data show:
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54% reduction in tau hyperphosphorylation in P301S tau transgenic mice (10 mg/kg, oral, 12 weeks) .
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Improved spatial memory in APP/PS1 Alzheimer's models (Morris water maze latency: 22s vs. 38s control) .
Oncology
Combination studies with bortezomib in multiple myeloma:
Leukodystrophies
In murine models of vanishing white matter disease:
Parameter | Result | Model |
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LD50 (acute) | >2000 mg/kg | C57BL/6 mice |
hERG IC50 | 48 μM | Patch-clamp |
CYP3A4 Inhibition | 22% @ 10 μM | Human microsomes |
Ames Test | Negative | TA98/TA100 |
Chronic dosing (90 days, 50 mg/kg) shows no hepatorenal toxicity in primates .
Recent Advances and Future Directions
The 2020 patent filing (BR112020008825A2) positions this compound as a lead candidate for phase I trials targeting Alzheimer's disease and chemotherapy-resistant malignancies . Current structure-activity relationship (SAR) studies focus on:
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Replacing the ethyl ester with bioisosteric groups to enhance CNS penetration.
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Modifying the benzylamine substituent to reduce plasma protein binding.
Ongoing research must address translational challenges, including formulation optimization for oral bioavailability and validation in additional disease models.
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